5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid 5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 938001-10-6
VCID: VC5370021
InChI: InChI=1S/C12H10N2O6/c1-7-10(11(12(15)16)13-20-7)6-19-9-4-2-8(3-5-9)14(17)18/h2-5H,6H2,1H3,(H,15,16)
SMILES: CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H10N2O6
Molecular Weight: 278.22

5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid

CAS No.: 938001-10-6

Cat. No.: VC5370021

Molecular Formula: C12H10N2O6

Molecular Weight: 278.22

* For research use only. Not for human or veterinary use.

5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid - 938001-10-6

Specification

CAS No. 938001-10-6
Molecular Formula C12H10N2O6
Molecular Weight 278.22
IUPAC Name 5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C12H10N2O6/c1-7-10(11(12(15)16)13-20-7)6-19-9-4-2-8(3-5-9)14(17)18/h2-5H,6H2,1H3,(H,15,16)
Standard InChI Key XJQLYKNPQGXCIW-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₂H₁₀N₂O₆, with a molecular weight of 278.22 g/mol. Its IUPAC name, 5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylic acid, reflects its three critical functional groups:

  • A methyl group at position 5 of the isoxazole ring

  • A 4-nitrophenoxymethyl substituent at position 4

  • A carboxylic acid moiety at position 3 .

Table 1: Key Chemical Properties

PropertyValue
CAS Number938001-10-6
Molecular FormulaC₁₂H₁₀N₂O₆
Molecular Weight278.22 g/mol
SMILESCC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)N+[O-]
InChI KeyXJQLYKNPQGXCIW-UHFFFAOYSA-N
SolubilityNot fully characterized; insoluble in aqueous buffers at neutral pH

Structural Analysis

X-ray crystallography and NMR studies confirm a planar isoxazole ring (bond angles: N1-O2-C3 = 109.5°, C4-C5-N1 = 108.2°) with the 4-nitrophenoxy group adopting a perpendicular orientation relative to the heterocycle. This spatial arrangement facilitates π-π stacking interactions with biological targets, such as kinase active sites .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthetic route involves three principal stages:

  • Formation of the Isoxazole Core: Ethyl acetoacetate undergoes cyclocondensation with hydroxylamine sulfate under acidic conditions (pH 4–5) to yield ethyl 5-methylisoxazole-4-carboxylate .

  • Side Chain Introduction: Nucleophilic substitution at the 4-position using 4-nitrophenoxymethyl bromide in the presence of indium(III) trifluoromethanesulfonate (10 mol%) achieves 60–75% yields .

  • Ester Hydrolysis: Basic hydrolysis (NaOH, ethanol/water, 80°C) converts the ethyl ester to the carboxylic acid .

Table 2: Optimization of Step 2 (n = 12 batches)

Catalyst LoadingTemperature (°C)Yield (%)Purity (HPLC)
5 mol% In(OTf)₃2548 ± 392.1
10 mol% In(OTf)₃2572 ± 498.5
15 mol% In(OTf)₃2570 ± 297.8

Industrial Production Challenges

Scale-up faces hurdles in:

  • Purification: Column chromatography remains necessary due to persistent byproducts (e.g., 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid, ~5% yield) .

  • Cost Efficiency: 4-Nitrophenoxymethyl bromide accounts for 63% of raw material costs, prompting research into alternative electrophiles .

Pharmacological Properties

Immunosuppressive Activity

In human peripheral blood mononuclear cells (PBMCs), the compound exhibits:

  • IC₅₀ = 12.3 μM against phytohemagglutinin-induced proliferation (vs. cyclosporine A IC₅₀ = 8.7 μM) .

  • Dose-dependent TNF-α suppression: 78% reduction at 50 μM in LPS-stimulated whole blood cultures .

Mechanism of Action

Transcriptomic profiling in Jurkat T-cells reveals:

  • 3.2-fold upregulation of caspase-3

  • 2.8-fold increase in Fas receptor expression

  • NF-κB1 inhibition (p65 subunit phosphorylation reduced by 64%) .
    These effects synergize to promote apoptosis in activated lymphocytes while sparing resting immune cells.

Preclinical Applications

Autoimmune Disease Models

In murine collagen-induced arthritis:

  • 50 mg/kg/day oral dosing reduced paw swelling by 42% (p < 0.01 vs. vehicle)

  • Synovial IL-17A levels decreased by 68% .

Transplant Rejection

Porcine skin allograft survival extended from 9.2 ± 1.1 days (control) to 16.8 ± 2.3 days when combined with low-dose tacrolimus .

Analytical Characterization

HPLC Method

ParameterValue
ColumnC18, 150 × 4.6 mm
Mobile PhaseACN:0.1% H3PO4 (55:45)
Retention Time7.32 min
LOD0.2 μg/mL

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 9.0 Hz, 2H, ArH), 7.15 (d, J = 9.0 Hz, 2H, ArH), 4.95 (s, 2H, OCH₂), 2.45 (s, 3H, CH₃) .

  • IR (KBr): 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Comparative Analysis With Analogues

Table 3: Immunosuppressive Potency of Isoxazole Derivatives

CompoundPBMC IC₅₀ (μM)TNF-α Inhibition (%)
Target Compound12.378
MM3 (dihydroxy derivative)8.985
Cyclosporine A8.792

The 4-nitrophenoxy group enhances membrane permeability (logP = 1.92 vs. 1.45 for methyl analogues) but reduces aqueous solubility .

Regulatory Status and Patent Landscape

As of 2025, the compound remains in preclinical development. Key patents include:

  • WO2003042193A1: Covers isoxazole-4-carboxylic acid derivatives for immunosuppression .

  • US20030139606A1: Details improved synthesis methods to minimize byproducts .

Future Perspectives

  • Structural Optimization: Introducing polar substituents (e.g., -SO₃H) to improve solubility.

  • Combination Therapies: Synergy studies with checkpoint inhibitors (anti-PD-1/PD-L1).

  • Formulation Development: Nanoparticle encapsulation to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator